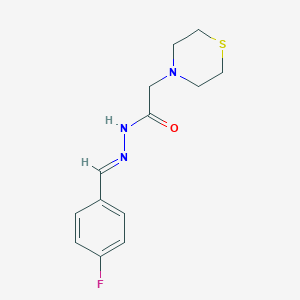
N-(4-nitrophenyl)-1H-indol-3-amine
Vue d'ensemble
Description
N-(4-nitrophenyl)-1H-indol-3-amine: is an organic compound that features an indole core substituted with a 4-nitrophenyl group at the nitrogen atom
Applications De Recherche Scientifique
N-(4-nitrophenyl)-1H-indol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Safety and Hazards
The safety data sheets of similar compounds like 4-Nitrophenol and 4-Nitrophenyl chloroformate indicate that these compounds are hazardous . They can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it is reasonable to assume that “N-(4-nitrophenyl)-1H-indol-3-amine” should also be handled with care.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-1H-indol-3-amine typically involves the reaction of 4-nitroaniline with indole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-nitrophenyl)-1H-indol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products:
Reduction: 4-aminophenyl-indol-3-amine.
Substitution: Various substituted indole derivatives.
Oxidation: Oxidized indole derivatives
Mécanisme D'action
The mechanism of action of N-(4-nitrophenyl)-1H-indol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- (4-nitrophenyl)sulfonyltryptophan
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Comparison: N-(4-nitrophenyl)-1H-indol-3-amine is unique due to its indole core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing novel therapeutic agents .
Propriétés
IUPAC Name |
N-(4-nitrophenyl)-1H-indol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)11-7-5-10(6-8-11)16-14-9-15-13-4-2-1-3-12(13)14/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRCUJOLFOEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
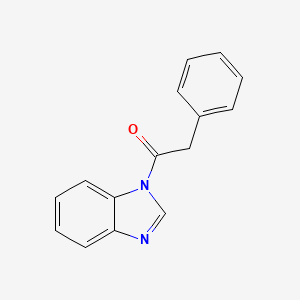
![3-bromo-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzamide](/img/structure/B3837012.png)
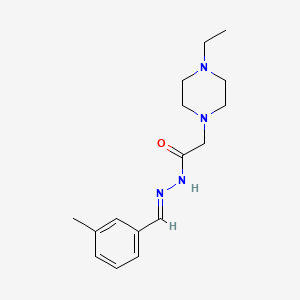
![3-(2-oxopyrrolidin-1-yl)-N-[(Z)-1-pyridin-4-ylethylideneamino]benzamide](/img/structure/B3837026.png)
![N-(2,4-difluorophenyl)-4-{[methyl(pyrazin-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3837034.png)
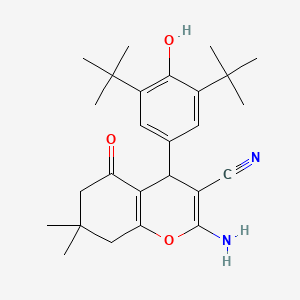
![ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B3837047.png)
![N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B3837053.png)
![2-(azocan-1-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide](/img/structure/B3837058.png)
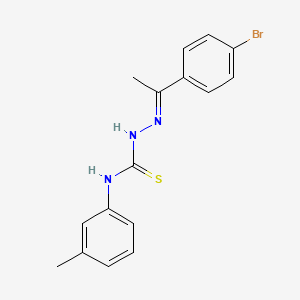
![N'-[(4-bromo-2-thienyl)methylene]-2-(4-ethyl-1-piperazinyl)acetohydrazide](/img/structure/B3837092.png)
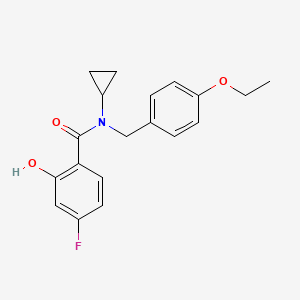
![ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3837112.png)
